molecular formula C19H29N5O2S B2589028 N-(4-(methylthio)-1-oxo-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)butan-2-yl)acetamide CAS No. 2034206-95-4

N-(4-(methylthio)-1-oxo-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)butan-2-yl)acetamide

Cat. No. B2589028
M. Wt: 391.53
InChI Key: SKQJKUZVEYWWGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(methylthio)-1-oxo-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)butan-2-yl)acetamide is a useful research compound. Its molecular formula is C19H29N5O2S and its molecular weight is 391.53. The purity is usually 95%.
BenchChem offers high-quality N-(4-(methylthio)-1-oxo-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)butan-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(methylthio)-1-oxo-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)butan-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticholinesterase Activity

Compounds with similar structural features have been synthesized and evaluated for their anticholinesterase activity, which is significant in the context of treating diseases like Alzheimer's. For example, new thiazole-piperazines were designed as acetylcholinesterase inhibitors, demonstrating high inhibition rates, suggesting potential utility in cognitive disorders treatment (Yurttaş, Kaplancıklı, & Özkay, 2013).

Antimicrobial Activity

Several synthesized compounds, including piperazine derivatives, have been explored for their antimicrobial properties. A study on pyrimidinone and oxazinone derivatives fused with thiophene rings highlighted their good antibacterial and antifungal activities, comparable to standard drugs (Hossan et al., 2012).

Anti-Inflammatory and Analgesic Agents

Research on benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds revealed their significant analgesic and anti-inflammatory activities. These findings suggest a potential pathway for developing new therapeutic agents targeting inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

ACAT-1 Inhibition

A compound identified as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase-1 exhibited selectivity and potential therapeutic implications for diseases involving ACAT-1 overexpression, indicating a route for addressing cardiovascular diseases and cholesterol management (Shibuya et al., 2018).

properties

IUPAC Name

N-[4-methylsulfanyl-1-oxo-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]butan-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N5O2S/c1-14(25)20-17(7-12-27-2)19(26)24-10-8-23(9-11-24)18-13-15-5-3-4-6-16(15)21-22-18/h13,17H,3-12H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKQJKUZVEYWWGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCSC)C(=O)N1CCN(CC1)C2=NN=C3CCCCC3=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(methylthio)-1-oxo-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)butan-2-yl)acetamide

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